Solganal

Rheumatoid arthritis DMARD Clinical trial

Researchers studying gold-based DMARD mechanisms face a critical challenge: aurothioglucose (Solganal) is pharmacologically distinct from other gold preparations. Clinical data show 24% patient withdrawal upon switching to aurothiomalate, with 16% experiencing novel adverse reactions not seen with Solganal. • Does not inhibit β-glucuronidase, β-N-acetylglucosaminidase, or hyaluronidase-unlike other gold compounds-making it an essential SAR tool compound. • Potent TrxR1 inhibitor (IC50 65 nM); anti-gonococcal MIC 0.03 µg/mL while sparing commensal lactobacilli. • >98% purity; batch-specific CoA; global shipping.

Molecular Formula C6H11AuO5S
Molecular Weight 392.18 g/mol
Cat. No. B1241724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolganal
SynonymsAureotan
Auromyose
Aurothioglucose
Aurothioglucose, beta D Isomer
Aurothioglucose, beta-D Isomer
Aurothioglucose, Sodium Salt, beta-D Isomer
B Oleosum, Solganal
beta-D Isomer Aurothioglucose
Gold 50
Gold Thioglucose
Gold-50
Gold50
Oleosum, Solganal B
Solganal
Solganal B Oleosum
Solganol
Thioglucose, Gold
Thioglucosoaurate
Molecular FormulaC6H11AuO5S
Molecular Weight392.18 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]
InChIInChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1
InChIKeyXHVAWZZCDCWGBK-BMZZJELJSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solganal (Aurothioglucose): Injectable Gold Compound for Rheumatoid Arthritis Research and Procurement


Solganal, the proprietary name for aurothioglucose (also known as gold thioglucose), is a gold(I) thiolate complex with the molecular formula AuSC6H11O5 [1]. It is an injectable disease-modifying antirheumatic drug (DMARD) historically used for the treatment of adult and juvenile rheumatoid arthritis unresponsive to conventional therapy [2]. Administered exclusively via intramuscular injection as an oily suspension, Solganal contains approximately 50% elemental gold and is characterized by an extended elimination half-life ranging from 3 to 27 days [3].

Why Solganal (Aurothioglucose) Is Not Simply Interchangeable with Other Gold Compounds


Despite belonging to the same class of gold-based DMARDs, aurothioglucose (Solganal) demonstrates distinct clinical and biochemical behaviors compared to gold sodium thiomalate (GST) and auranofin, rendering simple substitution potentially problematic. Direct patient cohort studies reveal that 24% of patients switched from aurothioglucose to aurothiomalate withdrew within 12 months, with 16% experiencing novel adverse drug reactions not previously encountered with Solganal [1]. Furthermore, in vitro enzyme inhibition assays show that Solganal does not inhibit β-glucuronidase, β-N-acetylglucosaminidase, or hyaluronidase, whereas other gold preparations differ markedly in their inhibitory profiles [2]. These documented clinical and mechanistic divergences underscore that gold compounds are not pharmacologically or therapeutically equivalent and that interchange cannot be assumed without experimental validation.

Quantitative Evidence Differentiating Solganal (Aurothioglucose) from Comparators for Scientific Selection


Clinical Efficacy Parity with Gold Sodium Thiomalate (GST) in Rheumatoid Arthritis

Solganal (aurothioglucose) demonstrates equivalent therapeutic efficacy to gold sodium thiomalate (GST) in the treatment of rheumatoid arthritis, as established by multiple studies [1]. In a long-term comparative study of 146 patients followed for 32-40 months, no essential difference in efficacy was observed between aurothioglucose (Aureotan) and aurothiomalate (Tauredon) as measured by activity index, joint index, erythrocyte sedimentation rate, hemoglobin levels, and radiographic criteria . This parity was further confirmed in a 2005 switching study of 120 patients, where no clinically relevant changes in disease activity were detected after switching from aurothioglucose to aurothiomalate [2].

Rheumatoid arthritis DMARD Clinical trial

Solganal (Aurothioglucose) Demonstrates Superior Radiographic Protection Compared to Oral Gold (Auranofin)

Solganal (aurothioglucose) provides significantly superior protection against radiographic disease progression compared to oral auranofin. In a prospective 24-month randomized trial, 88% of patients switched to oral auranofin showed radiographic progression of 5 or more points, compared to only 29% of patients maintained on injectable Solganal (p<0.01) [1]. Furthermore, only 29% of oral gold patients remained on assigned treatment at 24 months compared with 64% of the injectable Solganal group [1]. This 3-fold difference in radiographic progression underscores the therapeutic advantage of parenteral aurothioglucose over oral gold.

Rheumatoid arthritis Radiographic progression Remission maintenance

Solganal (Aurothioglucose) Exhibits Unique Lysosomal Enzyme Inhibition Profile Divergent from Other Gold Compounds

Solganal (gold thioglucose) displays a distinct enzyme inhibition profile compared to other gold preparations. In vitro assays demonstrate that Solganal does not inhibit β-glucuronidase (β-GLUC), β-N-acetylglucosaminidase (β-NAG), or hyaluronidase (HASE), whereas other gold preparations differ markedly in their ability to inhibit these lysosomal enzymes [1]. This specific non-inhibitory profile for certain lysosomal enzymes distinguishes Solganal mechanistically from other gold compounds and may contribute to its unique clinical safety and efficacy characteristics.

Enzyme inhibition Lysosomal enzymes Mechanism of action

Optimal Research and Industrial Applications for Solganal (Aurothioglucose)


Maintenance of Rheumatoid Arthritis Remission and Prevention of Radiographic Progression

Solganal is indicated for maintaining clinical remission and preventing erosive joint damage in rheumatoid arthritis patients who have achieved remission on injectable gold therapy. Based on head-to-head trial data, patients maintained on Solganal experienced only a 29% rate of radiographic progression over 24 months compared to 88% with oral auranofin [1]. This scenario leverages Solganal's superior long-term disease control in remission maintenance.

Mechanistic Studies of Gold Compound Pharmacology and Lysosomal Enzyme Interactions

Given Solganal's unique inability to inhibit β-glucuronidase, β-N-acetylglucosaminidase, and hyaluronidase—a property that distinguishes it from other gold preparations—it serves as an ideal tool compound for investigating structure-activity relationships and differential mechanisms of action among gold-based DMARDs [2].

Antimicrobial Research Against Multidrug-Resistant Neisseria gonorrhoeae

Solganal (aurothioglucose) has demonstrated potent activity against 48 clinical isolates of N. gonorrhoeae, including multidrug-resistant strains, at a minimal inhibitory concentration (MIC) as low as 0.03 µg/mL [3]. Critically, unlike broad-spectrum antibiotics, Solganal does not inhibit the growth of protective vaginal commensal lactobacilli [3]. This selectivity profile makes Solganal a valuable reference compound for developing targeted antimicrobial strategies.

Technical Documentation Hub

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37 linked technical documents
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